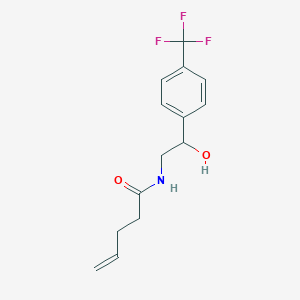

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a hydroxyethyl group, and a pent-4-enamide moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.

Formation of Hydroxyethyl Intermediate: The aldehyde undergoes a reaction with ethylene glycol in the presence of an acid catalyst to form the corresponding hydroxyethyl derivative.

Amidation: The hydroxyethyl derivative is then reacted with pent-4-enoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide.

Reduction: Formation of N-(2-amino-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide has been explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance biological activity and metabolic stability. Research indicates that compounds with similar structures have shown promise as anti-inflammatory and anti-cancer agents.

Case Study: Anti-Cancer Activity

In a study examining the anti-cancer properties of trifluoromethyl-containing compounds, derivatives similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to this compound could lead to novel anti-cancer therapies .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced thermal and chemical resistance.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to environmental degradation. This has implications for the development of advanced materials in industries such as aerospace and automotive .

Agricultural Chemistry

The compound is also being investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to impart herbicidal activity, making compounds like this compound attractive candidates for further exploration.

Case Study: Herbicidal Efficacy

In preliminary studies, formulations containing this compound were tested against common agricultural pests. Results indicated effective control over target species, suggesting potential for commercial development as an environmentally friendly herbicide .

Wirkmechanismus

The mechanism by which N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide exerts its effects involves interactions with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-hydroxy-2-(4-fluorophenyl)ethyl)pent-4-enamide

- N-(2-hydroxy-2-(4-chlorophenyl)ethyl)pent-4-enamide

- N-(2-hydroxy-2-(4-methylphenyl)ethyl)pent-4-enamide

Uniqueness

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desirable.

Biologische Aktivität

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide, with the CAS number 1351647-83-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₆F₃NO₂

- Molecular Weight : 287.28 g/mol

- Structure : The compound features a pent-4-enamide backbone, which is substituted with a hydroxyl group and a trifluoromethyl phenyl group.

| Property | Value |

|---|---|

| CAS Number | 1351647-83-0 |

| Molecular Formula | C₁₄H₁₆F₃NO₂ |

| Molecular Weight | 287.28 g/mol |

The biological activity of this compound has not been extensively characterized in the literature. However, compounds with similar structural motifs often exhibit significant interactions with biological targets, including enzymes and receptors involved in various signaling pathways.

- PD-L1 Inhibition : A study focused on related compounds indicated that modifications to structures similar to this compound can enhance their inhibitory effects on programmed cell death ligand 1 (PD-L1), a target for cancer immunotherapy . This suggests that the compound may also possess immunomodulatory properties.

- CYP450 Interaction : The interaction of similar compounds with cytochrome P450 enzymes has been documented, indicating potential implications for drug metabolism and pharmacokinetics. For instance, some derivatives have shown to be substrates or inhibitors of CYP450 enzymes, which are crucial for drug metabolism .

Case Studies and Research Findings

- Cancer Therapeutics : In a recent study exploring small molecular inhibitors targeting PD-L1, modifications similar to those found in this compound were synthesized and evaluated for their ability to inhibit tumor growth in xenograft models . These findings suggest that further research into this compound could yield valuable insights into its potential as an anticancer agent.

- Drug Development : The design and synthesis of compounds with trifluoromethyl groups are often linked to increased lipophilicity and metabolic stability. This characteristic is beneficial for drug development, particularly for oral bioavailability .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c1-2-3-4-13(20)18-9-12(19)10-5-7-11(8-6-10)14(15,16)17/h2,5-8,12,19H,1,3-4,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRHGANYFFVWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.